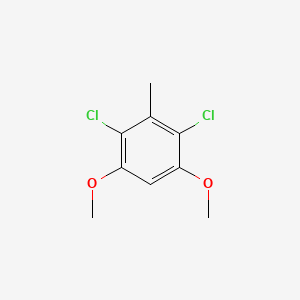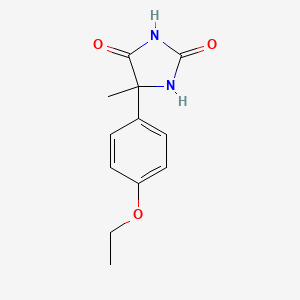
2,4-Dichloro-1,5-dimethoxy-3-methylbenzene
Vue d'ensemble
Description
2,4-Dichloro-1,5-dimethoxy-3-methylbenzene (DCM) is an aromatic hydrocarbon compound with a benzene ring structure and a variety of functional groups. It is a colorless, solid compound with a pungent odor. DCM is a common industrial solvent, used in the production of pharmaceuticals, pesticides, and other chemicals. It has a wide range of applications in scientific research, including synthesis, analytical chemistry, and biochemistry. In
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Bromination Products : A study by Aitken et al. (2016) explored the bromination of a similar compound, 1,4-dimethoxy-2,3-dimethylbenzene, resulting in various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. These products are useful for synthesizing new sulfur-containing quinone derivatives, showcasing the compound's role in creating novel chemical entities (Aitken, Jethwa, Richardson, & Slawin, 2016).
Conversion into Quinoxaline Derivatives : McLellan and Thornalley (1992) synthesized derivatives like 6,7-dimethoxy-2-methylquinoxaline using a related compound, 1,2-diamino-4,5-dimethoxybenzene. This process is significant for assays in chemical and biological systems (McLellan & Thornalley, 1992).
Electrochemical and Environmental Studies
Electrochemical Reduction : Peverly et al. (2014) investigated the electrochemical reduction of a compound structurally similar to 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene, namely Methyl triclosan. This research is vital for understanding the environmental impact and degradation pathways of these compounds (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).
Chlorination Mechanisms : A study by Appelbaum et al. (2001) on 1,4-dimethoxy-2-tert-butylbenzene, a similar compound, provided insights into the mechanisms of electrophilic and anodic chlorination. These findings are crucial for understanding chemical reactions and synthetic pathways involving chlorinated aromatic compounds (Appelbaum, Danovich, Lazanes, Michman, & Oron, 2001).
Synthesis of Medical Intermediates
- Preparation of Medical Intermediates : Zhimin (2003) reported on the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine,a medical intermediate molecule derived from 1,4-dimethoxybenzene, which is structurally related to 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. This compound is used in the treatment of psychotic and schizophrenic psychosis, demonstrating the compound's potential in pharmaceutical synthesis (Zhimin, 2003).
Advanced Material Applications
- Catholyte Materials for Redox Flow Batteries : Zhang et al. (2017) researched 1,4-Dimethoxybenzene derivatives, similar in structure to the compound , for their use as catholytes in non-aqueous redox flow batteries. They found that these materials exhibit high open-circuit potentials and excellent electrochemical reversibility. This highlights the potential application of such compounds in energy storage technologies (Zhang, Yang, Yang, Shkrob, Assary, Tung, Silcox, Duan, Zhang, Su, Hu, Pan, Liao, Zhang, Wang, Curtiss, Thompson, Wei, & Zhang, 2017).
Propriétés
IUPAC Name |
2,4-dichloro-1,5-dimethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZVDWNVKZQTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,5-dimethoxy-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)
